N-(4-propoxyphenyl)-2-(2-thienyl)acetamide
Overview
Description
N-(4-propoxyphenyl)-2-(2-thienyl)acetamide, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTAC belongs to the class of compounds known as acetamides and has been found to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
N-(4-propoxyphenyl)-2-(2-thienyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been found to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of N-(4-propoxyphenyl)-2-(2-thienyl)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and 5-lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-propoxyphenyl)-2-(2-thienyl)acetamide in lab experiments is its wide range of potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, and neuroprotective properties, making it a versatile compound for scientific research. However, one limitation of using this compound in lab experiments is its relatively low yield. The yield of this compound is typically in the range of 50-60%, which can make it difficult to obtain large quantities of pure this compound for experiments.
Future Directions
For research on N-(4-propoxyphenyl)-2-(2-thienyl)acetamide include the development of this compound derivatives with improved pharmacological properties and the investigation of the molecular mechanisms underlying its therapeutic effects.
properties
IUPAC Name |
N-(4-propoxyphenyl)-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-9-18-13-7-5-12(6-8-13)16-15(17)11-14-4-3-10-19-14/h3-8,10H,2,9,11H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIOHCTUIWIXJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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